4-Phenethyl-5-(3,4,5-trimethoxy-phenyl)-4H-[1,2,4]triazole-3-thiol
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Overview
Description
4-Phenethyl-5-(3,4,5-trimethoxy-phenyl)-4H-[1,2,4]triazole-3-thiol is a compound that features a triazole ring substituted with a phenethyl group and a trimethoxyphenyl group. The triazole ring is a five-membered ring containing three nitrogen atoms, which is known for its stability and versatility in various chemical reactions. The trimethoxyphenyl group is a six-membered aromatic ring with three methoxy groups, which can enhance the compound’s biological activity and solubility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenethyl-5-(3,4,5-trimethoxy-phenyl)-4H-[1,2,4]triazole-3-thiol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized by the cyclization of hydrazine derivatives with carbon disulfide, followed by the addition of an appropriate alkylating agent.
Substitution with Phenethyl Group: The phenethyl group can be introduced through a nucleophilic substitution reaction using phenethyl bromide or chloride.
Introduction of Trimethoxyphenyl Group: The trimethoxyphenyl group can be attached via a Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and a boronic acid derivative of the trimethoxyphenyl group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Phenethyl-5-(3,4,5-trimethoxy-phenyl)-4H-[1,2,4]triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Sodium borohydride or hydrogen gas with a palladium catalyst can be used for reduction reactions.
Substitution: Nitration can be carried out using a mixture of nitric acid and sulfuric acid, while halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Amines.
Substitution: Nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
4-Phenethyl-5-(3,4,5-trimethoxy-phenyl)-4H-[1,2,4]triazole-3-thiol has a wide range of applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s biological activity can be explored for potential use as an antimicrobial, antifungal, or anticancer agent.
Medicine: It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-Phenethyl-5-(3,4,5-trimethoxy-phenyl)-4H-[1,2,4]triazole-3-thiol involves its interaction with specific molecular targets, such as enzymes or receptors. The trimethoxyphenyl group can enhance the compound’s binding affinity to these targets, while the triazole ring can provide stability and specificity. The compound may inhibit the activity of certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
4-Phenethyl-5-(3,4-dimethoxy-phenyl)-4H-[1,2,4]triazole-3-thiol: Similar structure but with two methoxy groups instead of three.
4-Phenethyl-5-(3,4,5-trimethoxy-phenyl)-4H-[1,2,3]triazole-3-thiol: Similar structure but with a different triazole ring.
4-Phenethyl-5-(3,4,5-trimethoxy-phenyl)-4H-[1,2,4]triazole-3-amine: Similar structure but with an amine group instead of a thiol group.
Uniqueness
4-Phenethyl-5-(3,4,5-trimethoxy-phenyl)-4H-[1,2,4]triazole-3-thiol is unique due to the presence of the trimethoxyphenyl group, which can enhance its biological activity and solubility
Properties
IUPAC Name |
4-(2-phenylethyl)-3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S/c1-23-15-11-14(12-16(24-2)17(15)25-3)18-20-21-19(26)22(18)10-9-13-7-5-4-6-8-13/h4-8,11-12H,9-10H2,1-3H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZMTVXNCMXOVCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NNC(=S)N2CCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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